molecular formula C21H23BrN4O3 B213961 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide

3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide

Cat. No. B213961
M. Wt: 459.3 g/mol
InChI Key: AFOUBIYQTRFLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide is a novel chemical compound that has gained attention in scientific research due to its potential use in various fields, including medicinal chemistry and pharmacology. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

The compound 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in medicinal chemistry, where it has been studied for its potential use as an anticancer agent. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer and lung cancer.

Mechanism of Action

The mechanism of action of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound also inhibits the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, this compound has low toxicity in normal cells, indicating its potential use as a selective anticancer agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide. One direction is to further study the mechanism of action of this compound to better understand its anticancer activity. Another direction is to study the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to optimize the synthesis method of this compound to increase its availability for research purposes.

Synthesis Methods

The synthesis of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide has been achieved using various methods. One of the most common methods is the reaction of 3-bromo-1H-1,2,4-triazole with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting compound with 1-adamantylamine. The reaction is usually carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

properties

Product Name

3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide

Molecular Formula

C21H23BrN4O3

Molecular Weight

459.3 g/mol

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)adamantane-1-carboxamide

InChI

InChI=1S/C21H23BrN4O3/c22-19-23-12-26(25-19)21-9-13-5-14(10-21)8-20(7-13,11-21)18(27)24-15-1-2-16-17(6-15)29-4-3-28-16/h1-2,6,12-14H,3-5,7-11H2,(H,24,27)

InChI Key

AFOUBIYQTRFLNZ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Br

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Br

Origin of Product

United States

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